Chdi-180R, also known as 11C-CHDI-180R, is a novel radioligand developed primarily for imaging mutant huntingtin aggregates in the context of Huntington's disease. This compound is notable for its high affinity and specificity for these aggregates, making it a valuable tool in both research and potential clinical applications. The molecular formula for Chdi-180R is C19H16N4O4, with a molecular weight of 364.36 g/mol. It is classified as a positron emission tomography (PET) imaging agent, specifically targeting the pathological forms of huntingtin protein associated with neurodegenerative disorders.
Chdi-180R was synthesized as part of ongoing research into Huntington's disease, a genetic disorder characterized by the progressive degeneration of neurons. The compound is categorized under small molecule ligands and is designed to bind selectively to mutant huntingtin aggregates. Its development stems from extensive structure-activity relationship studies that aimed to optimize binding properties and minimize off-target effects .
The synthesis of Chdi-180R involves several key steps utilizing automated radiochemistry modules. The precursor for Chdi-180R is mixed with dimethylsulfoxide and cesium carbonate, followed by the introduction of methyl iodide (11C-CH3I). The reaction is conducted at approximately 60°C for one minute. After this initial reaction, the mixture undergoes high-performance liquid chromatography (HPLC) purification to isolate the radiolabeled product .
The molecular structure of Chdi-180R features a complex arrangement that enables its specific binding to mutant huntingtin aggregates. The structural data indicate the presence of multiple functional groups that facilitate interactions with the target proteins.
Chdi-180R participates in various chemical interactions primarily through its binding to mutant huntingtin aggregates. The compound's design minimizes off-target binding while maximizing specificity for pathological forms of the protein.
The mechanism of action for Chdi-180R involves its selective binding to mutant huntingtin aggregates, which are implicated in the pathophysiology of Huntington's disease. By targeting these aggregates, Chdi-180R aids in visualizing disease progression and evaluating therapeutic responses.
Chdi-180R exhibits several notable physical and chemical properties that enhance its utility as a PET imaging agent.
Chdi-180R has significant scientific applications, particularly in neuroimaging and research related to Huntington's disease.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: